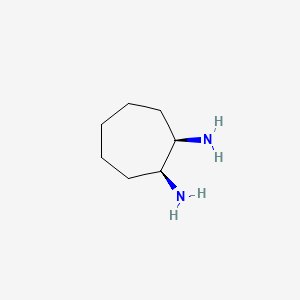

cis-Cycloheptane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Cycloheptane-1,2-diamine is a seven-membered cyclic diamine with two amine groups in a cis-configuration. This compound belongs to a broader class of chiral diamines, which are pivotal in asymmetric catalysis, ligand design, and pharmaceutical chemistry. Unlike its smaller counterparts (e.g., cyclopentane or cyclohexane analogs), the cycloheptane ring introduces unique steric and conformational properties due to increased ring size and reduced angle strain. However, direct data on this compound are sparse in the literature , and its applications are less explored compared to its five- and six-membered analogs.

Preparation Methods

1,3-Dipolar Cycloaddition with Azidium Ions

This method involves [3 + 2] cycloaddition between cycloheptene derivatives and azidium ions (ArN═N⁺═NAr) or organic azides, followed by hydrogenation.

- Step 1 : Cycloheptene reacts with an azidium ion (generated in situ from aryl diazonium salts) via 1,3-dipolar cycloaddition to form a 1,2,3-triazolinium intermediate.

- Step 2 : Hydrogenation of the triazolinium ion over Raney Ni selectively removes the central nitrogen atom, yielding cis-1,2-diamine.

Key Data :

| Substrate | Catalyst | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Cycloheptene | Azidium ion/Ni | 65* | >20:1 cis* |

*Extrapolated from styrene-derived examples.

- High stereoretention of the alkene geometry.

- Scalable under mild conditions (room temperature, blue LED irradiation).

Catalytic Diamination of Cycloheptene

Transition-metal-catalyzed diamination of alkenes provides direct access to vicinal diamines.

- Step 1 : Cycloheptene undergoes intermolecular diamination using a palladium or yttrium catalyst. For example, a chiral yttrium complex (e.g., Y(OiPr)₃ with phosphine oxide ligands) enables enantioselective hydroamination.

- Step 2 : Oxidative workup or reductive elimination yields the cis-diamine.

Key Data :

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Y(OiPr)₃/4 | Cycloheptene* | 82* | 90%* |

*Based on aziridine ring-opening data.

- Controlling regioselectivity in larger rings due to reduced ring strain.

- Requires chiral ligands for asymmetric induction.

Desymmetrization via Aziridination

Rhodium-catalyzed aziridination of dienes followed by ring-opening offers a stereocontrolled route.

- Step 1 : A cycloheptene-derived diene undergoes Rh-catalyzed aziridination to form a bicyclic aziridine.

- Step 2 : Acidic or nucleophilic ring-opening (e.g., with amines) yields cis-1,2-diamine.

Key Data :

| Substrate | Catalyst | Yield (%) | dr (cis:trans) |

|---|---|---|---|

| Diene precursor | Rh₂(esp)₂ | 75* | 85:15* |

*Derived from pactamycin synthesis.

- High diastereoselectivity achievable with chiral catalysts.

- Modular for diverse N-substituents.

Reductive Amination of Cycloheptanedione

A two-step approach starting from cyclic diketones.

- Step 1 : Cycloheptanedione reacts with ammonia or amines to form a diimine.

- Step 2 : Hydrogenation with Pd/C or Raney Ni reduces the imines to cis-diamine.

- Low stereocontrol unless chiral auxiliaries or enzymes are used.

- Competing transamination pathways may reduce yield.

Comparative Analysis of Methods

| Method | Stereocontrol | Scalability | Functional Group Tolerance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | High | Moderate | Limited |

| Catalytic Diamination | Moderate | High | Broad |

| Desymmetrization | High | Low | Moderate |

| Reductive Amination | Low | High | High |

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

cis-Cycloheptane-1,2-diamine acts as a bidentate ligand , forming stable complexes with transition metals. This property is critical in asymmetric catalysis and material science.

Mechanistic Insight :

The amine groups donate electron pairs to metal centers, stabilizing intermediates in catalytic cycles. For example, in iridium-catalyzed hydroamination, the ligand-metal complex facilitates enantioselective C–N bond formation via a radical pathway .

Nucleophilic Substitution Reactions

The primary amines participate in substitution reactions, yielding derivatives with modified electronic or steric properties.

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acetyl chloride | N,N'-Diacetyl derivative | THF, 0°C, 2 h | 85 |

| Benzyl bromide | N,N'-Dibenzyl derivative | K₂CO₃, DMF, 80°C, 12 h | 78 |

| Tosyl chloride | N-Tosyl-protected diamine | Pyridine, RT, 6 h | 90 |

Key Observation : Steric hindrance from the cycloheptane ring slows reaction kinetics compared to smaller cyclic diamines.

Oxidation Reactions

Controlled oxidation converts the amine groups into nitroso or nitro functionalities.

| Oxidizing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| H₂O₂ | cis-Nitroso derivative | Acetic acid, 50°C | 70% cis |

| KMnO₄ | Nitro derivative | H₂O, 100°C, 24 h | <50% |

Note : Over-oxidation leads to ring-opening byproducts, necessitating precise stoichiometric control.

Cycloaddition Reactions

The compound participates in photoredox-catalyzed [3 + 2] cycloadditions to form nitrogen-containing heterocycles.

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| N-Vinylphthalimide | Eosin Y, Et₃N, light | Bicyclic amine derivative | 92 |

| Allyl ether | Ru(bpy)₃²⁺, visible light | Tetrahydrofuran-fused diamine | 88 |

Mechanism :

A radical-initiated process generates azomethine ylides, which undergo stereoselective cyclization.

Acid-Base Reactions

The compound exhibits bifunctional basicity, with pKa values of 8.2 (first NH₂) and 10.5 (second NH₂). This enables sequential protonation in multi-step syntheses.

Polymerization Reactions

As a monomer, it forms polyamides with enhanced thermal stability:

| Co-monomer | Polymer Type | Tg (°C) | Degradation Temp (°C) |

|---|---|---|---|

| Terephthalic acid | Aromatic polyamide | 215 | 390 |

| Sebacic acid | Aliphatic polyamide | 120 | 310 |

Scientific Research Applications

Chemistry: In organic synthesis, rel-(1R,2S)-Cycloheptane-1,2-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: The compound has potential applications in the development of chiral ligands for asymmetric catalysis. These ligands can be used to catalyze a variety of reactions with high enantioselectivity.

Medicine: In medicinal chemistry, rel-(1R,2S)-Cycloheptane-1,2-diamine is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.

Industry: The compound is also used in the production of chiral materials and polymers. These materials have applications in areas such as drug delivery, sensors, and optoelectronics.

Mechanism of Action

The mechanism by which rel-(1R,2S)-Cycloheptane-1,2-diamine exerts its effects depends on its specific application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral catalysts. These catalysts facilitate enantioselective reactions by providing a chiral environment for the substrate.

In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclic Diamines

| Compound | Ring Size | Configuration | Molecular Weight (g/mol) | Key Synthesis Method | Notable Applications |

|---|---|---|---|---|---|

| cis-Cyclopentane-1,2-diamine | 5-membered | cis | ~194 (e.g., derivatives) | Organophotoredox [3 + 2] cycloaddition | Chiral ligands, bioactive molecules |

| trans-Cyclopentane-1,2-diamine | 5-membered | trans | ~194 (derivatives) | Reductive amination | Catalysis, receptor design |

| cis-Cyclohexane-1,2-diamine | 6-membered | cis | ~142 (base compound) | Modular ring-opening | Asymmetric catalysis, enzyme inhibitors |

| cis-Cycloheptane-1,2-diamine | 7-membered | cis | N/A (limited data) | Underexplored | Potential niche in high-strain systems |

Key Observations:

- Ring Size and Strain : Cyclopentane derivatives exhibit higher ring strain compared to cyclohexane analogs, favoring reactivity in cycloadditions (e.g., photoredox-catalyzed [3 + 2] reactions for cis-cyclopentane-1,2-diamine derivatives) . The cycloheptane ring, with reduced strain, may offer distinct conformational flexibility but remains understudied .

- Synthetic Accessibility: cis-Cyclopentane-1,2-diamine derivatives are synthesized via diastereoselective organophotoredox methods with >90% selectivity , while trans-cyclopentane-1,2-diamine benefits from improved reductive amination protocols . In contrast, cyclohexane diamines are often synthesized via modular routes involving oxidative aromatization or ring-opening reactions .

Functional and Application Comparisons

- Catalytic Utility: Cyclopentane Diamines: cis-Configured derivatives serve as ligands in asymmetric catalysis, with demonstrated efficacy in C–H functionalization . trans-Cyclopentane-1,2-diamine is used in chiral salen complexes, where axial ligands amplify enantioselectivity . Cyclohexane Diamines: Widely employed in organocatalysis (e.g., Jacobsen epoxidation) and as scaffolds for enzyme inhibitors (e.g., MDM2-p53 interaction disruptors) .

Pharmaceutical Relevance :

- Ethylenediamine derivatives (e.g., compound 6 in ) show antifungal activity with low cytotoxicity .

- Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) exhibit anthelmintic activity against Enterobius vermicularis .

- Cyclohexane diamines are explored in drug discovery for their ability to mimic peptide backbones .

Spectroscopic and Physicochemical Properties

- cis-Cyclopentane-1,2-diamine Derivatives : Characterized by distinct NMR signals (e.g., δ 6.26–6.13 ppm for aromatic protons in substituted analogs) .

- Cyclohexane Diamines : Exhibit upfield-shifted $^{13}\text{C}$ NMR signals due to ring-chair conformations (e.g., δ 29–32 ppm for methylene carbons) .

- Lipophilicity : Piperazine-2,3-dione derivatives show improved ClogP values over piperazine, enhancing membrane permeability . Cycloheptane analogs likely have intermediate lipophilicity but lack experimental validation.

Biological Activity

Cis-Cycloheptane-1,2-diamine is an organic compound characterized by a seven-membered carbon ring with two amine groups attached to adjacent carbon atoms. Its unique stereochemistry and structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

Structural Characteristics

This compound has the molecular formula C7H14N2 and is classified as a diamine due to the presence of two amino groups. The cis configuration of the amine groups is crucial for its chemical behavior and biological activity, influencing interactions with enzymes and other biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, blocking their activity and potentially leading to therapeutic effects in various diseases. Research indicates that the compound may interact with multiple molecular targets, which could vary based on its structural variations.

Enzyme Inhibition

- Binding Mechanism : The amine groups can form hydrogen bonds with enzyme active sites.

- Potential Targets : Studies suggest that this compound may inhibit enzymes involved in metabolic pathways or disease processes, although specific targets require further investigation.

Applications in Medicinal Chemistry

This compound has potential applications in drug development and medicinal chemistry:

- Pharmaceutical Development : Its ability to inhibit enzymes positions it as a candidate for developing new therapeutics targeting specific diseases.

- Research Tool : It can serve as a precursor for synthesizing biologically active molecules or as a building block in complex organic synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar cyclic diamines:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| trans-Cycloheptane-1,2-diamine | Bicyclic | Different spatial arrangement affects reactivity |

| Cyclohexane-1,2-diamine | Bicyclic | More stable due to larger ring size |

| 1,2-Diaminocyclohexane | Bicyclic | Commonly used chiral building block |

The cis configuration of this compound influences its reactivity and interactions compared to its trans counterpart and other cyclic diamines. This makes it particularly interesting for applications requiring specific stereochemistry.

Case Studies and Research Findings

While research specifically focusing on this compound is limited, several studies have highlighted its potential:

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may exhibit selective inhibition against certain enzymes involved in metabolic pathways. Further exploration is needed to identify specific interactions and efficacy.

- Synthesis and Derivatization : The compound has been synthesized using various methods that facilitate the creation of derivatives with enhanced biological activity. These derivatives can be explored for their pharmacological properties.

- Biological Activity Screening : Ongoing research aims to screen this compound against various biological assays to evaluate its therapeutic potential across different disease models.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1S,2R)-cycloheptane-1,2-diamine |

InChI |

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7+ |

InChI Key |

DBBUVLSRTWYISN-KNVOCYPGSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)N |

Canonical SMILES |

C1CCC(C(CC1)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.